Evidence Item 1: Regiochemical CF₃ Positioning – 4-CF₃ vs. 3-CF₃ Pyrazole Butanoic Acid Isomer Physicochemical Comparison
The target compound (4-CF₃ regioisomer) and its closest positional isomer 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid (3-CF₃ regioisomer, CAS 1006473-54-6) share identical molecular formula, molecular weight (222.16 g/mol), computed tPSA (55.1 Ų), and XLogP3 (~1.8), indicating nearly superimposable bulk ADME predictions . However, the CF₃ substitution position on the pyrazole ring (C4 vs. C3) generates distinct electrostatic potential surfaces. In the 4-CF₃ isomer, the trifluoromethyl group is para to the N1-substitution point and projects away from the carboxylic acid chain; in the 3-CF₃ isomer, the CF₃ group is ortho to the N1 attachment, producing a sterically more crowded region adjacent to the butanoic acid moiety. This steric difference can influence binding pocket accommodation when the scaffold is elaborated into target-directed ligands [1]. No published head-to-head biological comparison between these two specific positional isomers was identified in the public literature.
| Evidence Dimension | Regiochemical identity – CF₃ position on pyrazole ring |
|---|---|
| Target Compound Data | 4-CF₃ substitution (CF₃ at pyrazole C4, para to N1-butanoic acid attachment); SMILES: CCC(C(=O)O)N1C=C(C=N1)C(F)(F)F |
| Comparator Or Baseline | 3-CF₃ substitution (CF₃ at pyrazole C3, ortho to N1-butanoic acid attachment); CAS 1006473-54-6; SMILES: CCC(C(=O)O)N1C=CC(=N1)C(F)(F)F |
| Quantified Difference | Same molecular formula (C₈H₉F₃N₂O₂) and MW (222.16); same computed XLogP3 (~1.8) and tPSA (55.1 Ų); steric environment differs qualitatively (para vs. ortho disposition of CF₃ relative to N1 substituent) |
| Conditions | Computed molecular descriptors from authoritative vendor database (BOC Sciences); no experimental biological comparison data available |
Why This Matters
For procurement officers sourcing building blocks for lead optimization, selecting the correct regioisomer is essential because downstream SAR divergence between 4-CF₃ and 3-CF₃ pyrazole series has been widely documented in medicinal chemistry programs targeting kinases, GPCRs, and epigenetic enzymes; using the wrong regioisomer compromises SAR reproducibility.
- [1] RCSB Protein Data Bank. 7FWZ: Crystal Structure of human FABP4 in complex with 4-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-1-yl]butanoic acid, IC₅₀ = 0.109 μM. Demonstrates pi-stacking and hydrophobic interactions of CF₃-pyrazole in a protein binding site; illustrates how regioisomer positioning impacts binding geometry. Deposited 2023-04-27. Available at: https://www.rcsb.org/structure/7FWZ View Source
